molecular formula C11H11N3 B174120 2,3-Diamino-6-phenylpyridine CAS No. 144563-51-9

2,3-Diamino-6-phenylpyridine

Cat. No. B174120
M. Wt: 185.22 g/mol
InChI Key: KWEKGHLBYYNQBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Diamino-6-phenylpyridine is an organic compound with the molecular formula C11H11N3 . It’s not intended for human or veterinary use and is used for research purposes.

Scientific Research Applications

Photophysical and Photochemical Properties

2,3-Diamino-6-phenylpyridine and its derivatives have been studied for their photophysical and photochemical properties. For instance, cyclometalated Ir(III) complexes containing hydroxyl and amino functionalized ligands, including phenylpyridine derivatives, have shown potential applications in pH sensing and cell imaging due to their photophysical characteristics (Wu et al., 2015). These complexes exhibit interesting photophysical and photochemical behaviors that could be utilized in developing advanced materials for biological sensing and imaging applications.

Fluorescence Properties Tuning

The fluorescence properties of aminoterpyridine fluorophores, which are closely related to 2,3-diamino-6-phenylpyridine, have been tuned by N-substitution, showing a red-shift with an increase in N-substituted groups. This modulation of fluorescence through N-substitution provides insights into the design of new fluorescent materials for various applications, including biological imaging (Cheon et al., 2007).

Synthesis of Phenylpyridines

An efficient metal-free method for synthesizing 2- and 3-phenylpyridines through oxidative coupling has been developed, showcasing the broad substrate scope and high yield potential of reactions involving diamines. This approach highlights the utility of diamines in constructing complex pyridine skeletons, which are valuable in various chemical syntheses and pharmaceutical applications (Sharma et al., 2016).

Corrosion Inhibition

Chromenopyridin derivatives, including those related to 2,3-diamino-6-phenylpyridine, have been investigated as corrosion inhibitors for steel in acidic environments. These studies have demonstrated the potential of pyridine derivatives as environmentally friendly corrosion inhibitors, which could lead to the development of safer and more effective materials for protecting metals against corrosion (Ansari et al., 2017).

Antiradical and Biological Activity

The synthesis and characterization of various pyridine derivatives have shown antiradical activities against DPPH and ABTS radicals, suggesting their potential as antioxidants or in therapeutic applications for diseases caused by oxidative stress (Kulakov et al., 2018).

Future Directions

While specific future directions for 2,3-Diamino-6-phenylpyridine are not mentioned in the search results, the field of chemistry is rapidly evolving with the help of artificial intelligence and other emerging technologies .

properties

IUPAC Name

6-phenylpyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c12-9-6-7-10(14-11(9)13)8-4-2-1-3-5-8/h1-7H,12H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWEKGHLBYYNQBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(C=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90629880
Record name 6-Phenylpyridine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Phenylpyridine-2,3-diamine

CAS RN

144563-51-9
Record name 6-Phenylpyridine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 3-nitro-6-phenyl-2-pyridine amine (Compound of Reference Example 112) (0.8 g), iron filings (1.3 g) and methanol (7 ml) was cooled with ice and to the suspension was added dropwise concentrated hydrochloric acid (3 ml). After the dropwise addition, the mixture was stirred at room temperature for 10 minutes and at 80° C. for 50 minutes. The reaction mixture was poured onto ice, neutralized with an aqueous solution of 8 N sodium hydroxide and extracted with ethyl acetate-tetrahydrofuran (3:1, v/v) (At that time, insolubles were filtered off by means of celite). The organic layer was dried over MgSO4, and the solvent was distilled off under reduced pressure. The resulting crystals were collected by filtration to obtain 6-phenyl-2,3-pyridine diamine (0.7 g, 99%).
Quantity
0.8 g
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reactant
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7 mL
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3 mL
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